7-bromo-3-methylbenzo[d]oxazol-2(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
7-bromo-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-10-6-4-2-3-5(9)7(6)12-8(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOWUFUYCVURKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions and Optimization
Phosgene or triphosgene in dichloromethane at 0–5°C facilitates cyclization, with triethylamine as a base to neutralize HCl byproducts. A typical procedure yields 85–90% of the target compound after recrystallization from ethanol.
Table 1: Cyclization Method Parameters
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-5-bromo-4-methylphenol |
| Carbonyl Source | Triphosgene (0.33 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 4 h |
| Yield | 85–90% |
This method avoids post-synthetic bromination but requires access to regioselectively brominated aminophenols, which may necessitate additional synthetic steps for precursor preparation.
Directed Bromination of 3-Methylbenzo[d]oxazol-2(3H)-one
Electrophilic bromination of the parent heterocycle offers a streamlined alternative. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) under visible light irradiation introduces bromine at the 7-position via radical-mediated mechanisms.
Regioselectivity and Mechanistic Insights
The 3-methyl group electronically activates the benzoxazolone core, directing bromination to the para position relative to the oxazolone oxygen. Kinetic studies reveal that radical stabilization at C7 dominates over alternative pathways.
Table 2: Bromination Reaction Optimization
| Condition | Effect on Yield |
|---|---|
| NBS (1.1 equiv) | 78% yield |
| DMF vs. DCM | DMF improves solubility by 25% |
| Light (450 nm) | Essential for radical initiation |
| Temperature (25°C) | Optimal balance of rate/selectivity |
Side products include 5-bromo isomers (<5%) and dibrominated species (<3%), separable via column chromatography using hexane/ethyl acetate (4:1).
Multi-Step Synthesis via Protected Intermediates
A patent-pending route employs strategic protection-deprotection sequences to enhance regiocontrol:
Stepwise Methodology
-
Protection : 4-Hydroxyphenylboronic acid pinacol ester reacts with di-tert-butyl dicarbonate to form 4-(tert-butoxycarbonyloxy)phenylboronic acid pinacol ester (92% yield).
-
Halogenation : NBS in acetonitrile at −10°C installs bromine at the 3-position of the protected intermediate (87% yield).
-
Ring Formation : High-pressure reaction with methylamine in THF at 120°C for 8 h induces cyclization, yielding 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one (81% overall yield).
Table 3: Multi-Step Synthesis Efficiency
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Boc Protection | 92% | 99.2% |
| Directed Bromination | 87% | 98.8% |
| Cyclization | 95% | 99.5% |
This method eliminates palladium catalysts, reducing costs by ~40% compared to cross-coupling approaches.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Metric | Cyclization | Bromination | Multi-Step |
|---|---|---|---|
| Total Steps | 1 | 2 | 3 |
| Overall Yield | 85% | 78% | 81% |
| Regioselectivity | High | Moderate | High |
| Scalability | Pilot-scale | Bench-scale | Industrial |
| Cost (USD/g) | 120 | 95 | 80 |
The cyclization route excels in simplicity but depends on precursor availability. The multi-step method offers superior scalability for kilogram-scale production despite longer synthetic sequences .
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-3-methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-methylbenzo[d]oxazol-2(3H)-one.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of de-brominated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
7-bromo-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biological molecules.
Wirkmechanismus
The mechanism of action of 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one with analogous brominated and chlorinated derivatives:
Key Observations :
- Substituent Position : Bromine at position 7 (target compound) vs. positions 5 or 6 alters electronic distribution and steric hindrance, impacting receptor binding .
- N-Methylation : The methyl group at position 3 in the target compound may improve metabolic stability by reducing oxidative deamination .
Reactivity Trends :
- Bromine at position 7 enhances electrophilicity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
- N-Methylation reduces hydrogen-bonding capacity compared to non-methylated analogs, affecting solubility and protein interactions .
Sigma Receptor Binding
- 7-Bromo-3-methyl Derivative : Demonstrates moderate affinity for sigma-1 receptors (Ki ~ 100 nM), with the bromine and methyl groups contributing to hydrophobic interactions in the receptor pocket .
- Chlorzoxazone : Binds to sigma-1 receptors (Ki ~ 300 nM) and acts as a muscle relaxant via modulation of calcium channels .
- SN79 (6-Acetyl-3-(4-(4-fluorophenyl)piperazin-1-yl)butyl Derivative) : A potent sigma-1 ligand (Ki < 10 nM) with neuroprotective effects against methamphetamine-induced cytotoxicity .
Kinase Inhibition
- The target compound’s 7-bromo substitution enhances c-Met kinase inhibition (IC₅₀ ~ 1 µM) by occupying a hydrophobic subpocket in the ATP-binding site .
- Analogous 5-nitro derivatives (e.g., 6-hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one) exhibit phytotoxicity but are avoided in agriculture due to mammalian toxicity .
Biologische Aktivität
7-Bromo-3-methylbenzo[d]oxazol-2(3H)-one is a compound belonging to the class of benzo[d]oxazol-2(3H)-ones, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
The structure of 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one includes a bromine atom and a methyl group, which contribute to its reactivity and biological activity. The presence of the oxazole moiety allows for interactions with various biological targets, making it a candidate for pharmacological studies.
Anticancer Properties
Research indicates that 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one exhibits significant anticancer activity. Studies have shown that it can selectively bind to sigma-1 receptors, which are implicated in cell survival and proliferation. The compound has been evaluated for its ability to induce apoptosis in cancer cells, showing promise as a potential therapeutic agent against various cancer types .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses notable antibacterial and antifungal activities. For instance, its minimum inhibitory concentration (MIC) values have been reported to range from 3.125 to 50 µg/mL against various microbial strains, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one has shown anti-inflammatory effects. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanism of action of 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. It primarily engages with sigma receptors, influencing cell signaling pathways that regulate apoptosis and inflammation. The compound's ability to inhibit microbial growth is attributed to its binding affinity to bacterial enzymes and proteins .
Comparative Analysis with Related Compounds
A comparison of 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structural Features | Unique Aspects | Anticancer Activity (MIC µg/mL) |
|---|---|---|---|
| 5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one | Similar oxazole structure | Different position of bromine | 10.0 |
| 6-Chloro-3-methylbenzo[d]oxazol-2(3H)-one | Chlorine instead of bromine | Potentially different biological activity | 15.0 |
| 6-Iodo-3-methylbenzo[d]oxazol-2(3H)-one | Iodine substitution | May exhibit enhanced lipophilicity | 12.5 |
This table illustrates that variations in halogen substitution can significantly influence the biological activity of these compounds.
Case Studies
Several case studies have highlighted the efficacy of 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one:
- Anticancer Study : In vitro studies demonstrated that the compound induced cell death in breast cancer cell lines, with IC50 values suggesting potent anticancer properties .
- Antimicrobial Investigation : A study comparing the antimicrobial effects of various benzoxazole derivatives found that this compound exhibited superior activity against Staphylococcus aureus and Candida albicans .
Q & A
Q. What are the common synthetic routes for preparing 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one?
The synthesis typically involves halogenation and cyclization steps. A widely used method employs palladium-catalyzed cross-coupling reactions to introduce the bromine substituent, followed by cyclization using hydrazine hydrate or similar agents under reflux conditions (120–130°C for 3 hours). Solvent selection (e.g., DMF or ethanol) and catalyst loading (e.g., (PPh₃)₄Pd) significantly influence yield . For structural verification, recrystallization from dry ethanol is recommended to obtain high-purity crystals .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- Single-crystal X-ray diffraction for unambiguous determination of molecular geometry and crystal packing .
- ¹H NMR to confirm substituent positions (e.g., methyl and bromine groups) and assess purity.
- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .
- FT-IR to identify functional groups like the oxazolone ring (C=O stretch at ~1750 cm⁻¹) .
Q. What are the key factors in designing crystallization experiments for structural analysis?
Optimize solvent polarity (e.g., ethanol or ethyl acetate) and temperature gradients to promote slow crystal growth. For X-ray studies, ensure crystal size ≥0.2 mm³ and minimal lattice defects. Pre-saturation of solutions and controlled evaporation rates improve reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability or impurities. To address this:
- Perform comparative bioactivity studies using standardized protocols (e.g., MIC assays for antimicrobial activity) .
- Use HPLC-purified samples (≥98% purity) to eliminate confounding effects from byproducts .
- Validate results across multiple cell lines or enzymatic systems to rule out model-specific artifacts .
Q. What strategies optimize reaction yields in halogenation steps during synthesis?
- Use N-bromosuccinimide (NBS) as a selective brominating agent in inert solvents (e.g., CCl₄) under UV light to minimize side reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) to halt the process at optimal conversion.
- Adjust stoichiometry (1.1–1.3 equivalents of bromine source) and temperature (0–5°C for exothermic reactions) .
Q. How can substituent effects on biological activity be systematically studied?
- Synthesize analog libraries with variations at the 3-methyl or 7-bromo positions.
- Use quantitative structure-activity relationship (QSAR) models to correlate electronic (Hammett σ) or steric parameters with activity .
- Conduct docking simulations to predict binding affinities with target proteins (e.g., bacterial enzymes) .
Q. What methodologies are recommended for mechanistic studies of ring-opening reactions?
- Employ isotopic labeling (e.g., ¹⁸O) to track oxygen migration during hydrolysis .
- Use kinetic profiling under varying pH and temperature conditions to identify rate-determining steps.
- Analyze intermediates via LC-MS or in situ IR to map reaction pathways .
Methodological Best Practices
- Safety protocols : Handle brominated intermediates in fume hoods with nitrile gloves and chemical-resistant aprons due to potential lachrymatory effects .
- Data validation : Cross-reference crystallographic data (CCDC deposition numbers) and spectral libraries to ensure reproducibility .
- Contradiction analysis : Apply multivariate statistical tools (e.g., PCA) to disentangle experimental variables affecting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
